1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hydroxyphenyl group, a methoxy group, and an indolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyphenethylamine.
Formation of Indole Ring: The 4-hydroxyphenethylamine undergoes cyclization with a suitable methoxy-substituted precursor to form the indole ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Hydroxyphenyl)ethyl]-5-methyl-2,4-imidazolidinedione
- 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione
- 5-(2-Hydroxyphenyl)-5-phenyl-2,4-imidazolidinedione
Uniqueness
1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
651035-16-4 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-21-15-6-7-16-13(10-15)11-17(20)18(16)9-8-12-2-4-14(19)5-3-12/h2-7,10,19H,8-9,11H2,1H3 |
InChI Key |
PGPSGHAYASPCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2)CCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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